molecular formula C59H92N2O14 B1251011 Cymbimicin A

Cymbimicin A

Numéro de catalogue: B1251011
Poids moléculaire: 1053.4 g/mol
Clé InChI: OTPHGOIPHMPUPP-IUECHDAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cymbimicin A is a natural product found in Micromonospora with data available.

Applications De Recherche Scientifique

Cyclophilin Binding and Novel Metabolites

Cymbimicin A, along with Cymbimicin B, represents a novel class of metabolites identified from the culture broth of a strain of Micromonospora sp. These compounds are noted for their ability to bind to cyclophilin A. This compound exhibits a high affinity for cyclophilin A, which is sixfold lower compared to cyclosporin A, while Cymbimicin B shows a binding affinity approximately 100 times lower (Fehr et al., 1997).

Potential in Neuronal Apoptosis Inhibition

Studies have shown that drugs like mithramycin A and chromomycin A3, which share structural similarities with cyclophilin-binding compounds like this compound, can be potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage. This suggests a potential research application of this compound in neuroprotective therapies (Chatterjee et al., 2001).

Implications in Cancer Therapeutics

The study of leptomycin B, which inhibits CRM1/exportin 1, a protein similar in function to cyclophilin, indicates that this compound may have applications in cancer therapeutics. By understanding the mechanisms of these compounds, researchers can explore novel treatment strategies for diseases like lung adenocarcinoma (Shao et al., 2011).

Exploring Bacteriocin Functions

Research into bacteriocins, which are ribosomally synthesized antimicrobial peptides, opens up potential applications for this compound in antimicrobial and anticancer applications. The exploration of bacteriocins from various microorganisms, including Gram-positive bacteria like actinomycetes (the source of this compound), could lead to the development of novel antibiotics and cancer therapies (Chikindas et al., 2018).

Propriétés

Formule moléculaire

C59H92N2O14

Poids moléculaire

1053.4 g/mol

Nom IUPAC

(6E,13E,15E)-16-[6-[(3E,5E)-6-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-3-methylhexa-3,5-dienyl]-4,6-dimethoxyoxan-2-yl]-10-ethyl-5,9,11-trihydroxy-3-methoxy-2,6,12-trimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]hexadeca-6,13,15-trienamide

InChI

InChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+

Clé InChI

OTPHGOIPHMPUPP-IUECHDAESA-N

SMILES isomérique

CCC(C(C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)/C=C/C=C/C3CC(CC(O3)(CC/C(=C/C=C/C4COC(C(C4O)(C)O)C)/C)OC)OC)O

SMILES canonique

CCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O

Synonymes

cymbimicin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cymbimicin A
Reactant of Route 2
Reactant of Route 2
Cymbimicin A
Reactant of Route 3
Reactant of Route 3
Cymbimicin A
Reactant of Route 4
Reactant of Route 4
Cymbimicin A
Reactant of Route 5
Reactant of Route 5
Cymbimicin A
Reactant of Route 6
Reactant of Route 6
Cymbimicin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.